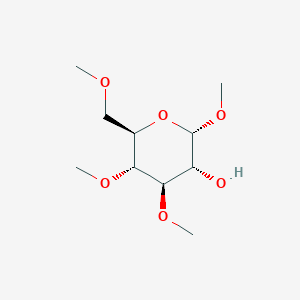
alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-, also known as Methyl-α-D-glucopyranoside, is a chemical compound with the molecular formula C10H20O6. It is a colorless and odorless solid that is soluble in water and commonly used in scientific research applications. In
Wirkmechanismus
Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside acts as a substrate for enzymes that catalyze the hydrolysis or transfer of glycosidic bonds. The mechanism of action involves the binding of the enzyme to the substrate, followed by the cleavage or transfer of the glycosidic bond, resulting in the formation of a product and the release of the enzyme.
Biochemische Und Physiologische Effekte
Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside has no known biochemical or physiological effects in humans. However, it has been shown to have antifreeze properties in some organisms, such as insects and plants, by preventing ice crystal formation in their cells.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside is a commonly used substrate in enzymatic assays due to its availability, low cost, and stability. It is also easy to handle and store, making it a convenient choice for lab experiments. However, its use is limited to specific enzymes that can hydrolyze or transfer glycosidic bonds, and it may not be suitable for all types of glycosylation reactions.
Zukünftige Richtungen
The use of alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside in scientific research is expected to continue to grow in the future. One potential direction is the development of new enzymes or enzyme variants that can recognize and utilize alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside as a substrate. Another direction is the synthesis of novel glycoconjugates and oligosaccharides using alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside as a starting material. Furthermore, the antifreeze properties of alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside may have potential applications in cryopreservation and other areas of biotechnology.
Synthesemethoden
Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside is synthesized from the reaction of glucose with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction occurs at room temperature and produces a mixture of products, which are then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
Alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl-α-D-glucopyranoside is commonly used in scientific research as a substrate for enzymes such as glycosidases and glycosyltransferases. It is also used in the synthesis of oligosaccharides and glycoconjugates, which are important biomolecules involved in various biological processes such as cell-cell recognition, immune response, and signal transduction.
Eigenschaften
CAS-Nummer |
13479-66-8 |
|---|---|
Produktname |
alpha-d-Glucopyranoside, methyl 3,4,6-tri-O-methyl- |
Molekularformel |
C10H20O6 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6R)-2,4,5-trimethoxy-6-(methoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C10H20O6/c1-12-5-6-8(13-2)9(14-3)7(11)10(15-4)16-6/h6-11H,5H2,1-4H3/t6-,7-,8-,9-,10+/m1/s1 |
InChI-Schlüssel |
MJCQVUQCEVACLB-IGORNWKESA-N |
Isomerische SMILES |
COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)OC)OC |
SMILES |
COCC1C(C(C(C(O1)OC)O)OC)OC |
Kanonische SMILES |
COCC1C(C(C(C(O1)OC)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



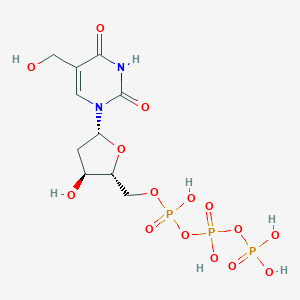
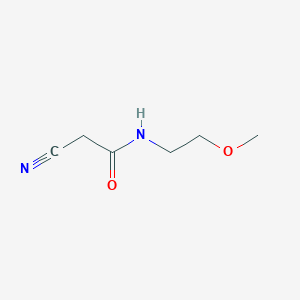
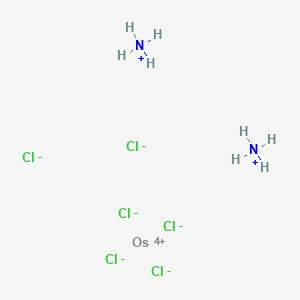

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)
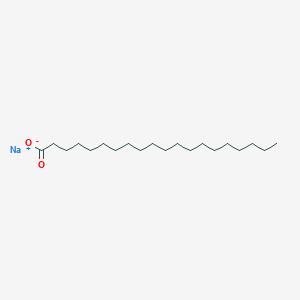
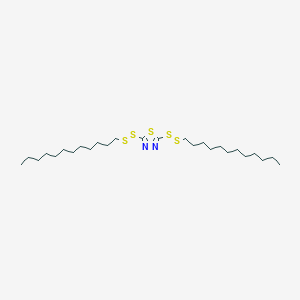
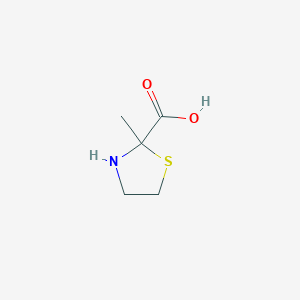





![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)